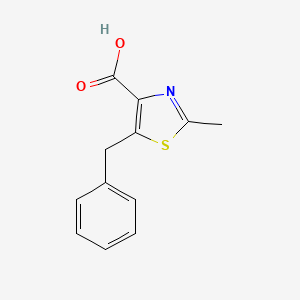

5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-13-11(12(14)15)10(16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXCZSJETIUQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429901-24-5 | |

| Record name | 5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Synthesis Guide: 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Topic: 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid synthesis pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Profile[2][3]

Target Molecule: 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Molecular Formula: C₁₂H₁₁NO₂S

Molecular Weight: 233.29 g/mol

Significance: This scaffold serves as a critical pharmacophore in the development of PPAR

This guide details a robust, scalable 4-step synthesis pathway starting from commercially available (2-bromoethyl)benzene. The protocol prioritizes regiochemical control via the Hantzsch thiazole synthesis, ensuring the correct placement of the benzyl and carboxylate substituents.

Retrosynthetic Analysis

The strategic disconnection relies on the Hantzsch Thiazole Synthesis , the most reliable method for constructing 2,4,5-trisubstituted thiazoles.

-

Disconnection: The thiazole ring is assembled from a thioamide (providing the N-C-S fragment and C2 substituent) and an

-halo- -

Regiochemistry:

-

C2 Position: Derived from Thioacetamide (Methyl group).

-

C4 Position: Derived from the carbonyl carbon of the

-keto ester (Carboxylate group). -

C5 Position: Derived from the

-carbon of the

-

Pathway Visualization[4]

Figure 1: Retrosynthetic tree illustrating the convergence of the Grignard-derived keto-ester and thioacetamide.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 2-oxo-4-phenylbutanoate

Objective: Construct the carbon skeleton containing the benzyl group and the

-

Reagents: (2-Bromoethyl)benzene (1.0 eq), Magnesium turnings (1.1 eq), Diethyl oxalate (2.0 eq), THF (anhydrous).

-

Protocol:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of (2-bromoethyl)benzene in anhydrous THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

-

Acylation: Cool a separate flask containing Diethyl oxalate (2.0 eq) in THF to -78°C. Critical: The excess diethyl oxalate and low temperature prevent double addition of the Grignard reagent (which would yield the tertiary alcohol).

-

Addition: Cannulate the Grignard solution slowly into the cooled oxalate solution over 45 minutes.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Distillation under reduced pressure (bp ~130°C at 2 mmHg) or flash chromatography (Hexane/EtOAc) to yield the yellow oil.

-

Step 2: Bromination to Ethyl 3-bromo-2-oxo-4-phenylbutanoate

Objective: Introduce the leaving group required for the nucleophilic attack by sulfur.

-

Reagents: Ethyl 2-oxo-4-phenylbutanoate (1.0 eq), Bromine (Br₂) (1.0 eq), CCl₄ or CHCl₃.

-

Protocol:

-

Dissolve the keto-ester in CHCl₃ at 0°C.

-

Add Br₂ dropwise over 30 minutes. The reaction is autocatalytic; the color will discharge as HBr is generated.

-

Stir at 0-5°C for 2 hours. Monitor by TLC (the bromo-derivative is less polar).

-

Workup: Wash with cold water, then saturated NaHCO₃ to remove acid traces. Dry and concentrate.

-

Stability Note: The product is a lachrymator and unstable. Use immediately in Step 3 without extensive purification.[4]

-

Step 3: Hantzsch Cyclization (The Core Reaction)

Objective: Form the thiazole ring with correct regiochemistry.

-

Reagents: Ethyl 3-bromo-2-oxo-4-phenylbutanoate (1.0 eq), Thioacetamide (1.1 eq), Ethanol (Absolute).

-

Protocol:

-

Dissolve Thioacetamide in absolute ethanol in a round-bottom flask.

-

Add the crude bromo-ester from Step 2 dropwise at room temperature.

-

Heat the mixture to reflux for 4–6 hours.

-

Observation: A solid precipitate (the HBr salt of the thiazole) may form.

-

Workup: Cool to room temperature. Evaporate 50% of the solvent. Pour into ice water and neutralize with saturated NaHCO₃ (pH ~8) to liberate the free base.

-

Isolation: Extract with EtOAc or filter the precipitate if solid. Recrystallize from EtOH/Water to obtain Ethyl 5-benzyl-2-methyl-1,3-thiazole-4-carboxylate .

-

Step 4: Hydrolysis to the Free Acid

Objective: Unmask the carboxylic acid.

-

Reagents: Ethyl ester intermediate, LiOH or NaOH (2.0 eq), THF/Water (3:1).

-

Protocol:

-

Dissolve the ester in THF/Water.

-

Add LiOH and stir at room temperature for 12 hours (or 50°C for 2 hours).

-

Workup: Acidify carefully with 1M HCl to pH 3-4.

-

Isolation: The product, 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

-

Mechanistic Logic & Critical Control Points

Hantzsch Mechanism Visualization

The regiochemistry is dictated by the nucleophilicity of the sulfur atom versus the nitrogen atom in the thioamide.

Figure 2: Sequential mechanism of the Hantzsch thiazole synthesis.[1][5][6][2][7][8][9][10][11]

Critical Control Points (Troubleshooting)

| Parameter | Risk | Mitigation Strategy |

| Grignard Addition | Double addition leading to tertiary alcohol. | Use inverse addition (Grignard into Oxalate) and maintain temperature < -60°C. |

| Bromination | Over-bromination or bromination at benzylic position. | Control stoichiometry strictly (1.0 eq Br₂). Perform at 0°C. Do not use radical initiators (light/peroxides). |

| Cyclization | Regioisomer formation (rare but possible). | The |

| Hydrolysis | Decarboxylation. | Avoid harsh acidic hydrolysis. Base hydrolysis (LiOH) is milder and prevents thermal decarboxylation of the thiazole acid. |

Analytical Data Summary (Expected)

| Assay | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Methyl group at C2. | |

| Benzylic CH₂ at C5. | ||

| Phenyl protons. | ||

| Carboxylic acid proton. | ||

| MS (ESI+) | m/z ~234.0 [M+H]+ | Consistent with MW 233.29. |

| Appearance | White to pale yellow crystalline solid | High purity. |

References

-

PubChem. (n.d.). Ethyl 3-bromo-2-oxo-4-phenylbutanoate (Compound Summary). Retrieved from [Link]

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Hantzsch Thiazole Synthesis. Wiley. (General reference for mechanistic grounding).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 8. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]

- 9. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Thiazole Derivative

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid represents a novel entity within this promising class. As with any new chemical entity destined for drug discovery pipelines, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a critical prerequisite for predicting its behavior in biological systems and guiding its development.[3][4]

This guide serves as a comprehensive technical manual for the characterization of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid. As of this writing, specific experimental data for this compound is not available in the public domain. Therefore, this document takes a proactive, field-proven approach: it provides the foundational theory and detailed, self-validating experimental protocols necessary for researchers to determine these critical parameters in their own laboratories. By explaining the causality behind experimental choices and grounding methodologies in established standards, this guide empowers scientists to generate the high-quality data essential for advancing this compound from the bench to potential clinical significance.

Molecular Profile and Predicted Characteristics

Before embarking on experimental determination, it is crucial to establish the basic molecular identity of the compound. The structural integrity and purity must be confirmed to ensure the validity of all subsequent physicochemical data.

Chemical Structure:

Molecular Formula: C₁₂H₁₁NO₂S

Molecular Weight: 233.29 g/mol

While experimental data for 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid is pending, computational predictions for a closely related isomer, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid , can provide a preliminary estimate of its properties. These values should be regarded as starting points, to be superseded by empirical data.

| Property | Predicted Value (for Isomer) | Significance in Drug Development |

| Molecular Weight | 233.29 g/mol | Influences absorption and diffusion across biological membranes; aligns with "drug-like" size criteria (<500 Da).[4] |

| XLogP3 | 3.2 | Indicates the compound's lipophilicity, affecting its solubility, permeability, and potential for off-target effects.[5] |

| Hydrogen Bond Donors | 1 | The carboxylic acid group can donate a hydrogen bond, influencing solubility and target binding interactions.[5] |

| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to aqueous solubility and receptor interactions.[5] |

Prerequisite: Structural Confirmation and Purity Assessment

The fidelity of all subsequent physicochemical measurements hinges on the unambiguous confirmation of the compound's chemical structure and purity. Before proceeding, it is mandatory to analyze a synthesized batch using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.

-

¹H NMR: The spectrum should reveal distinct signals corresponding to the protons of the benzyl group (aromatic and methylene), the methyl group on the thiazole ring, and the characteristic chemical shift of the carboxylic acid proton.[6][7]

-

¹³C NMR: The spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the carbonyl carbon of the carboxylic acid and the carbons of the thiazole and benzene rings.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid group.

-

A sharp C=O stretch, also from the carboxylic acid.

-

C=N and C=S stretching vibrations characteristic of the thiazole ring.[8]

-

Aromatic C-H and C=C stretching from the benzyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.[9][10] The fragmentation pattern observed can also offer further structural corroboration.

Determination of Solid-State Properties: Melting Point

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[11][12]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard Mel-Temp or similar digital melting point apparatus.

-

Sample Preparation:

-

Ensure the compound is completely dry and finely powdered.

-

Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample (1-2 mm in height).

-

Tap the closed end of the tube on a hard surface to ensure the sample is tightly packed at the bottom.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set the apparatus to a rapid heating rate to obtain an approximate melting point.

-

-

Approximate Determination:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the sample begins to liquefy.

-

Allow the apparatus to cool significantly below this approximate temperature.

-

-

Accurate Determination:

-

Prepare two more capillary samples.

-

Set the heating rate to a slow increase (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has turned into a clear liquid (T₂).

-

The melting range is T₁ - T₂.

-

Repeat for the third sample to ensure consistency. Report the average range.

-

Aqueous Solubility: A Cornerstone of Bioavailability

Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution.[13] Poor solubility can lead to low bioavailability and unreliable results in in vitro assays.[14] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the gold standard for lead optimization.[15][16]

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This protocol determines the solubility in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

-

-

Calibration Curve Generation:

-

Create a series of standards by diluting the stock solution in the assay buffer (e.g., PBS, pH 7.4).

-

Analyze these standards using a suitable analytical method (e.g., HPLC-UV or LC-MS) to generate a calibration curve of response versus concentration.[15]

-

-

Sample Incubation:

-

Add an excess amount of the solid compound to a known volume of the assay buffer in a glass vial. The goal is to have undissolved solid remaining after equilibrium.

-

Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[17]

-

-

Sample Processing:

-

After incubation, allow the vials to stand so that the excess solid can sediment.

-

Carefully remove an aliquot of the supernatant without disturbing the solid.

-

Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

-

-

Analysis and Calculation:

-

Dilute the filtered supernatant with the assay buffer to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the standards.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the buffer, accounting for the dilution factor. The result is typically reported in µg/mL or µM.

-

Ionization Behavior: Acid Dissociation Constant (pKa)

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a carboxylic acid like the target compound, the pKa dictates its charge state across the physiological pH range. The charge state profoundly impacts solubility, permeability across cell membranes, and binding to target proteins.[18]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is well-suited for chromophoric compounds and requires minimal sample.[19] It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra.[20]

-

Preparation of Buffers:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 10) with a constant ionic strength.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a solvent miscible with water (e.g., methanol or DMSO).

-

Prepare a set of samples by adding a small, constant volume of the stock solution to each of the different pH buffers in a 96-well UV-transparent plate. Ensure the final concentration of the organic cosolvent is low (e.g., <2%) to minimize its effect on the pKa.[19]

-

-

Spectral Acquisition:

-

Measure the full UV-Vis absorbance spectrum (e.g., 210-400 nm) for each sample in the 96-well plate using a plate reader.[19]

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at a chosen wavelength against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation.

-

The pH at the inflection point of the curve corresponds to the pKa value.[21]

-

More robust analysis can be performed using specialized software that globally fits the spectral data across all wavelengths.

-

Lipophilicity: Balancing Permeability and Solubility

Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that influences absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[3] The shake-flask method is the reference technique for its determination.[22][23]

Experimental Protocol: Shake-Flask logD Determination at pH 7.4

This protocol measures the distribution of the compound between n-octanol and a physiological buffer.

-

Phase Preparation:

-

Pre-saturate n-octanol with PBS (pH 7.4) by mixing equal volumes and shaking vigorously, then allowing the phases to separate.

-

Similarly, pre-saturate PBS (pH 7.4) with n-octanol. This ensures the two phases are in equilibrium before the experiment begins.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).

-

Add the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS. The ratio of the phases can be adjusted based on the expected lipophilicity.[22]

-

-

Equilibration:

-

Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Centrifuge the vial at a low speed to ensure complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV, for which a calibration curve should have been previously established.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Summary of Physicochemical Profile

This table should be populated with the experimentally determined data to provide a complete profile of the compound.

| Physicochemical Parameter | Experimental Value | Analytical Method Used | Notes |

| Melting Point (°C) | Capillary Method | A sharp range indicates high purity. | |

| Aqueous Solubility (µM) | Shake-Flask (HPLC-UV) | Determined in PBS at pH 7.4, 25°C. | |

| pKa | UV-Vis Spectrophotometry | Reflects the acidity of the carboxylic acid group. | |

| logD (pH 7.4) | Shake-Flask (HPLC-UV) | Indicates lipophilicity under physiological conditions. |

References

-

Melting point determination. Link

-

LogP/D - Cambridge MedChem Consulting. Link

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. Link

-

Class 11 Chemistry Determination Of Melting Point Experiment - Vedantu. Link

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. Link

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Link

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. - Semantic Scholar. Link

-

Experiment 1: Melting-point Determinations. Link

-

Determination of Melting Point of An Organic Compound | PDF - Scribd. Link

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. Link

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Link

-

Thermodynamic Solubility Assay - Domainex. Link

-

Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. - ResearchGate. Link

-

In-vitro Thermodynamic Solubility | Protocols.io. Link

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Link

-

Thermodynamic Solubility Assay - Evotec. Link

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. Link

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC. Link

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Link

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Link

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Link

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. Link

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. Link

-

Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Link

-

How to find Pka of compound using UV visible spectroscopy - YouTube. Link

-

Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Link

-

Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis - ResearchGate. Link

-

HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed. Link

-

Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem - NIH. Link

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scientific Research Publishing. Link

-

The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles | Request PDF - ResearchGate. Link

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. Link

-

2-BENZYL-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID - Echemi. Link

-

2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | Sigma-Aldrich - MilliporeSigma. Link

-

2-methyl-1,3-thiazole-5-carboxylic acid synthesis - ChemicalBook. Link

-

2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem. Link

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. Link

-

Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides - Semantic Scholar. Link

-

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity - Digital Medicine Association. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. scribd.com [scribd.com]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 12. athabascau.ca [athabascau.ca]

- 13. enamine.net [enamine.net]

- 14. evotec.com [evotec.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. protocols.io [protocols.io]

- 17. raytor.com [raytor.com]

- 18. mt.com [mt.com]

- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 21. m.youtube.com [m.youtube.com]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. diposit.ub.edu [diposit.ub.edu]

An In-depth Technical Guide to the Crystal Structure of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid. It is designed to offer field-proven insights and detailed methodologies for professionals in drug discovery and materials science.

Introduction: The Significance of Thiazoles and Crystal Structure in Drug Development

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] This "wonder nucleus" is a core component in numerous biologically active compounds, including natural products like vitamin B1 and blockbuster drugs such as the anti-cancer agent Dasatinib and the anti-HIV medication Ritonavir.[1][3][4] The versatility of the thiazole scaffold allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties.[2][4]

In modern drug development, understanding the three-dimensional atomic arrangement of a pharmaceutical compound is paramount. Single-crystal X-ray diffraction is a powerful analytical technique that provides precise details about molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule.[5][6] This structural information is critical for establishing structure-activity relationships (SAR), optimizing drug-target interactions, and understanding the physicochemical properties of a drug substance, such as solubility and stability, which are dictated by its crystal packing.

This guide focuses on 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid, a molecule of interest due to its combination of the privileged thiazole core and a carboxylic acid moiety, a common feature in many drugs that can participate in crucial hydrogen bonding interactions with biological targets.

Synthesis and Crystallization

A robust and reproducible synthesis is the first step toward obtaining high-quality single crystals. The synthesis of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid can be achieved through the well-established Hantzsch thiazole synthesis.[7][8]

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and highly efficient method for constructing the thiazole ring, typically by reacting an α-haloketone with a thioamide.[7][8][9]

Reaction Scheme:

A plausible synthetic route involves the reaction of ethyl 2-chloroacetoacetate with thioacetamide to form the ethyl ester of the target molecule, followed by hydrolysis to yield the carboxylic acid.

Causality in Experimental Choices:

-

Choice of Reactants: The use of ethyl 2-chloroacetoacetate and thioacetamide provides the necessary carbon, nitrogen, and sulfur backbone for the thiazole ring.

-

Solvent and Catalyst: The reaction is often carried out in a polar solvent like ethanol to facilitate the dissolution of the reactants. A base may be used to promote the reaction.

-

Hydrolysis: The final step of ester hydrolysis is crucial to unmask the carboxylic acid group, which is key for the compound's potential biological activity and for forming specific intermolecular interactions in the crystal lattice.

Crystallization for X-ray Diffraction

Growing single crystals of sufficient size and quality is often the most challenging step. The method of slow evaporation from a suitable solvent is a common and effective technique.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: The solubility of the synthesized 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid is tested in various solvents to find one in which it is moderately soluble.[10] For many carboxylic acids, polar solvents like methanol, ethanol, or acetone are good starting points.

-

Preparation of a Saturated Solution: A nearly saturated solution of the compound is prepared by dissolving the solid in a minimal amount of the chosen solvent, with gentle heating if necessary.

-

Filtration: The warm solution is filtered to remove any insoluble impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at room temperature. This slow process encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Data Collection and Processing

The workflow for single-crystal X-ray diffraction involves several key steps.

Workflow Diagram:

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Experimental Protocol:

-

Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[5]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[11] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5] Modern diffractometers use sensitive detectors like CCDs to capture the diffraction pattern.[11]

-

Data Reduction: The collected raw data (a series of diffraction images) is processed to integrate the intensities of the reflections and apply corrections for experimental factors.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often achieved using direct methods, which are computational algorithms that can solve the phase problem of crystallography.

-

Structure Refinement: The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

The Crystal Structure of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid: A Detailed Analysis

While the specific crystal structure for this exact compound is not publicly available in crystallographic databases as of this writing, we can infer its likely structural features based on the known structures of similar molecules, such as 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.[12]

Expected Molecular and Supramolecular Features

Table 1: Predicted Crystallographic and Structural Parameters

| Parameter | Expected Value/Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules often pack in centrosymmetric pairs. |

| Key Intermolecular Interaction | Carboxylic Acid Dimer | The carboxylic acid groups of two molecules are expected to form a strong, centrosymmetric hydrogen-bonded dimer. This is a very common and stable motif. |

| Other Interactions | π-π stacking, C-H···π interactions | The benzyl group's aromatic ring can participate in stacking interactions with neighboring thiazole or benzyl rings, further stabilizing the crystal packing. |

| Conformation | Non-planar | The dihedral angle between the thiazole ring and the benzyl ring will be a key conformational feature, influencing the overall molecular shape and how it packs in the crystal. |

Hydrogen Bonding Diagram:

Caption: Expected Carboxylic Acid Dimer Hydrogen Bonding.

Implications for Drug Design and Development

The detailed structural information obtained from single-crystal X-ray diffraction has profound implications for drug development:

-

Conformational Analysis: The solid-state conformation reveals the preferred low-energy shape of the molecule. This can be used as a starting point for computational docking studies to predict how the molecule might bind to a biological target.

-

Pharmacophore Modeling: The precise arrangement of functional groups (the carboxylic acid, the aromatic benzyl group, the thiazole ring) defines the pharmacophore. Understanding this 3D arrangement is crucial for designing more potent analogs.

-

Polymorph Screening: A drug molecule can often crystallize in multiple different forms (polymorphs), each with its own unique crystal structure and physical properties. A thorough structural analysis is the first step in identifying and characterizing these polymorphs, which is a regulatory requirement for new drug applications.

-

Formulation Development: The stability of the crystal lattice, dictated by the intermolecular interactions, influences the drug's melting point, solubility, and dissolution rate—all critical parameters for designing an effective drug formulation.

Conclusion

The determination of the crystal structure of 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid provides invaluable insights for medicinal chemists and drug development professionals. By combining robust synthetic protocols with the precision of single-crystal X-ray diffraction, a deep understanding of the molecule's three-dimensional nature can be achieved. This knowledge is fundamental to the rational design of new, more effective therapeutic agents based on the versatile and biologically significant thiazole scaffold.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

PubMed. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Available from: [Link]

-

PharmaTutor. An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Available from: [Link]

-

FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available from: [Link]

-

MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents. Available from: [Link]

-

News-Medical.net. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

PubMed Central (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

YouTube. synthesis of thiazoles. Available from: [Link]

-

ResearchGate. Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Available from: [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. Available from: [Link]

-

Semantic Scholar. Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Available from: [Link]

-

Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). Available from: [Link]

-

Improved Pharma. Single Crystal X-Ray Structure Determination. Available from: [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

-

University of Baghdad Digital Repository. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Available from: [Link]

-

National Institutes of Health. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chalcogen.ro [chalcogen.ro]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isomers and Derivatives of Benzyl-Methyl-Thiazole-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical identity, properties, and synthesis of substituted benzyl-methyl-thiazole-carboxylic acids. Initial investigation for "5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid" reveals a landscape of closely related structural isomers, each with unique identifiers and potential applications. This document focuses on providing definitive identification for these isomers and outlines the synthetic and derivatization strategies relevant to this class of compounds, which are of significant interest in medicinal chemistry. We will center our detailed analysis on the publicly cataloged isomer, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 876715-98-9) , as a representative scaffold, while providing context on related structures.

Compound Identification and Isomeric Ambiguity

A rigorous search for "5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid" did not yield a unique, registered CAS number, suggesting it may be a novel compound or not widely documented in public chemical databases. However, several structural isomers with cataloged identifiers are available. It is critical for researchers to distinguish between these isomers, as the specific arrangement of substituents on the thiazole ring dictates the molecule's physicochemical properties and biological activity.

The most closely related and publicly identified isomer is 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid . The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid | Echemi[1] |

| CAS Number | 876715-98-9 | Echemi[1] |

| Molecular Formula | C12H11NO2S | Echemi[1] |

| Molecular Weight | 233.29 g/mol | Echemi[1] |

| InChIKey | MKDOTQLFKPYYEM-UHFFFAOYSA-N | PubChem[2] |

Other related structures include 5-benzyl-1,3-thiazole-4-carboxylic acid (lacks the methyl group)[3] and various amino-thiazole derivatives which serve as important synthetic precursors[4][5].

Physicochemical Properties and Safety

Computed Properties

Predictive data provides foundational insights into the behavior of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid .

| Property | Value | Notes |

| XlogP (Predicted) | 3.2 | Indicates moderate lipophilicity, relevant for membrane permeability.[2] |

| Monoisotopic Mass | 233.05106 Da | For high-resolution mass spectrometry.[2] |

Safety and Handling

According to GHS information provided for the isomer 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9) , the compound is classified as an irritant.

-

Hazard Statement: H319 (Causes serious eye irritation)[1].

-

Precautionary Statements: P264, P280, P305+P351+P338, P337+P313[1].

Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling and use appropriate personal protective equipment (PPE), including eye protection.

Synthesis Strategies for the Thiazole Core

The synthesis of substituted thiazoles is a well-established field in organic chemistry. The classical Hantzsch thiazole synthesis remains a cornerstone methodology for constructing the 2-aminothiazole core, which can be further modified. This reaction typically involves the cyclization of an α-haloketone with a thioamide.

Modern synthetic protocols often focus on one-pot, multi-component reactions to improve efficiency, yield, and alignment with green chemistry principles. For example, an efficient one-pot synthesis of 2-aminothiazole derivatives can be achieved via an α-bromination/cyclization process starting from aromatic methyl ketones[4]. Another approach utilizes a three-component reaction of an acetophenone derivative, ethyl chloroacetate, and thiosemicarbazide, often in the presence of a recyclable nanocatalyst, to produce thiazole derivatives in high yields (88–95%) and short reaction times[4].

The general workflow for synthesizing a substituted thiazole carboxylic acid often involves the hydrolysis of a corresponding ester precursor.

General Experimental Protocol: Ester Hydrolysis

The conversion of a thiazole carboxylate ester to its corresponding carboxylic acid is a fundamental final step in many synthetic routes. This process is typically achieved through base-catalyzed hydrolysis.

Objective: To hydrolyze a methyl or ethyl thiazole-carboxylate to the final carboxylic acid.

Reagents:

-

Thiazole carboxylate ester (e.g., Methyl 2-amino-5-methylthiazole-4-carboxylate)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 85 mM)

-

Hydrochloric Acid (HCl), 1 M

-

Deionized Water

Procedure:

-

Dissolution: Add the starting ester (1.0 eq) to a stirring solution of aqueous NaOH at 50–60 °C.

-

Reaction: Continue stirring for a period of 30 minutes or until the reaction mixture forms a clear solution, indicating complete dissolution and hydrolysis. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Cooling: Remove the reaction from heat and allow it to cool to room temperature.

-

Acidification: Slowly acidify the cooled solution with 1 M HCl to a pH of approximately 3. The carboxylic acid product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing & Drying: Wash the collected solid with cold deionized water to remove residual salts and dry under vacuum to yield the final carboxylic acid product[5].

Diagram: General Synthesis Workflow

Caption: Generalized workflow for thiazole carboxylic acid synthesis.

Applications in Research and Drug Development

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds. Thiazole derivatives are investigated for a wide range of therapeutic applications.

-

Anticancer Agents: The 2-aminothiazole core is a fundamental building block for developing small-molecule antitumor agents[4]. Derivatives have been synthesized and screened for their anticancer activity against various cell lines, with some compounds showing promise for further development[6]. Specific inhibitors targeting proteins involved in mitosis, such as the kinesin HSET (KIFC1), have been developed from 2-aminothiazole-5-carboxylate scaffolds[7].

-

Anti-inflammatory Agents: Thiazole derivatives have been designed as potential anti-inflammatory agents[8].

-

Antimicrobial Activity: Research has explored thiazole derivatives for their activity against bacterial and fungal pathogens, including Mycobacterium tuberculosis[5][6].

The benzyl and methyl substitutions on the thiazole core are crucial for exploring structure-activity relationships (SAR). The benzyl group, in particular, offers a site for further chemical modification to enhance potency and selectivity against biological targets[4].

Conclusion

While the specific compound 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid is not prominently cataloged, the chemical landscape is rich with its isomers and related derivatives. This guide provides a foundational understanding of the identified isomer 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9) and the general synthetic methodologies applicable to this class of molecules. The thiazole scaffold, functionalized with benzyl and methyl groups, remains a highly valuable core for medicinal chemists and drug development professionals exploring new therapeutic agents. Accurate identification and characterization of specific isomers are paramount for reproducible and meaningful research in this field.

References

-

Taylor & Francis Online. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. [Link]

-

PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

-

PubChem. 5-benzyl-1,3-thiazole-4-carboxylic acid. [Link]

-

PubChem. 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid. [Link]

-

Semantic Scholar. Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. [Link]

-

ACS Publications. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 5-benzyl-1,3-thiazole-4-carboxylic acid (C11H9NO2S) [pubchemlite.lcsb.uni.lu]

- 4. Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate|CAS 77505-86-3 [benchchem.com]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

The Ascendant Role of Thiazole Carboxylic Acids in Modern Drug Discovery: A Survey of Biological Activity and Therapeutic Potential

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2][3] Its prevalence in both natural products, such as Vitamin B1 (thiamine), and a multitude of synthetic drugs underscores its therapeutic versatility. When functionalized with a carboxylic acid moiety, the resulting thiazole carboxylic acid scaffold gains powerful physicochemical and binding properties, enabling it to engage with a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by novel thiazole carboxylic acids, delving into their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, analyze structure-activity relationships (SAR), and present detailed experimental protocols for evaluating these promising compounds, offering a field-proven perspective for researchers in drug development.

The Thiazole Carboxylic Acid Scaffold: A Privileged Structure

The strategic combination of the thiazole ring and a carboxylic acid group creates a "privileged scaffold." The thiazole nucleus offers a stable, aromatic core with multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties.[1][4] The carboxylic acid group, in turn, often acts as a key pharmacophore, capable of forming strong hydrogen bonds or ionic interactions with amino acid residues in the active sites of enzymes and receptors, while also enhancing aqueous solubility.[5] This synergy makes the scaffold exceptionally effective in drug design.

General Synthesis Strategy

The Hantzsch thiazole synthesis remains a fundamental and widely adapted method for constructing the thiazole ring.[3] A common pathway to thiazole-5-carboxylic acid derivatives, for example, involves the reaction of a thioamide with an α-haloketone bearing an ester group, followed by hydrolysis to yield the final carboxylic acid. This robust methodology provides a reliable route for generating diverse libraries of compounds for biological screening.

Caption: General workflow for Hantzsch synthesis of thiazole carboxylic acids.

Spectrum of Biological Activities

Novel thiazole carboxylic acids have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for multiple therapeutic areas.

Anticancer Activity

Thiazole derivatives are potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cell death.[2][6] The carboxylic acid function often enhances this activity by providing a critical anchor point within the target protein.

2.1.1 Mechanism of Action The anticancer effects of these compounds are frequently attributed to the inhibition of key enzymes and signaling pathways essential for cancer cell proliferation and survival.[7]

-

Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[8] Others target metabolic enzymes such as human lactate dehydrogenase A (hLDHA), which is crucial for the glycolytic phenotype of many cancers.[9]

-

Induction of Apoptosis: Many thiazole compounds trigger programmed cell death (apoptosis) in cancer cells.[6] This can be achieved by disrupting the function of anti-apoptotic proteins or by activating pro-apoptotic pathways.[6][10] Cell cycle analysis often reveals an increase in the sub-G1 cell population, a hallmark of apoptosis, following treatment.[10]

-

Cyclooxygenase (COX) Inhibition: Some thiazole carboxamides act as inhibitors of COX-1 and COX-2 enzymes, which are not only involved in inflammation but also play a role in carcinogenesis.[11]

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Causality: This is a classic and highly reproducible model of acute inflammation. The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this edema compared to a control group indicates its potential anti-inflammatory activity. [12] Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats or a similar strain for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups (n=6): a control group (vehicle only), a standard group (e.g., Nimesulide or Indomethacin), and test groups receiving different doses of the thiazole derivative. [12]3. Compound Administration: Administer the test compounds and standard drug orally or via intraperitoneal injection 30-60 minutes before inducing inflammation.

-

Inflammation Induction: Measure the initial paw volume of each rat using a plethysmometer. Then, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups relative to the control group.

Future Perspectives and Conclusion

The vast chemical space afforded by the thiazole carboxylic acid scaffold is far from fully explored. Future research should focus on several key areas:

-

Hybrid Molecules: Designing hybrid molecules that combine the thiazole carboxylic acid core with other known pharmacophores could lead to multi-target agents with enhanced efficacy and a lower propensity for resistance. [13][14]* Computational Chemistry: The increasing use of in silico tools, such as molecular docking and DFT analysis, will be crucial for rational drug design, allowing for the prediction of binding affinities and the optimization of lead compounds before synthesis. [11][15]* Mechanism Elucidation: While many activities have been reported, detailed mechanistic studies are needed to precisely identify the molecular targets and pathways modulated by these compounds.

References

- A Systematic Review On Thiazole Synthesis And Biological Activities. (No Date). International Journal of Scientific Research in Science and Technology.

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (No Date).

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Heliyon.

- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of the Serbian Chemical Society.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.

- Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). MDPI.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI.

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2025).

- Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity. (2023). DergiPark.

- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF. (No Date).

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS One.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

- Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies | Request PDF. (2019).

- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.

- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2010). PubMed.

Sources

- 1. kuey.net [kuey.net]

- 2. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 3. archives.ijper.org [archives.ijper.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. wjpmr.com [wjpmr.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 16. eurekaselect.com [eurekaselect.com]

A Comprehensive Review of 5-Benzyl-Thiazole Derivatives in Medicinal Chemistry

Abstract The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] This in-depth technical guide focuses on a particularly promising subclass: 5-benzyl-thiazole derivatives. These compounds have garnered significant attention for their potent and diverse pharmacological activities, most notably in the realms of oncology and infectious diseases.[2] We will explore the synthetic strategies for accessing this chemical space, provide detailed analyses of their structure-activity relationships (SAR), and present key experimental data and protocols. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the design, synthesis, and evaluation of novel therapeutics based on the 5-benzyl-thiazole core.

Introduction: The Thiazole Scaffold in Drug Discovery

The Privileged Status of the Thiazole Ring

Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[1][3] This unique arrangement imparts a specific electronic character and three-dimensional geometry, allowing it to engage in a wide variety of interactions with biological macromolecules. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The structural versatility of the thiazole nucleus, which allows for substitution at positions 2, 4, and 5, provides a rich canvas for medicinal chemists to fine-tune pharmacological properties.[3]

Significance in Approved Therapeutics

The therapeutic relevance of the thiazole scaffold is firmly established, with over 18 FDA-approved drugs incorporating this moiety.[1] Notable examples include:

-

Ritonavir: An antiretroviral medication used to treat HIV/AIDS, which functions as a protease inhibitor.[1][5]

-

Dasatinib: A kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]

-

Tiazofurin: An antineoplastic drug with a C-nucleoside structure containing a thiazole ring.[5]

The clinical success of these agents underscores the value of the thiazole ring as a pharmacophore and continues to inspire the development of new derivatives.

The 5-Benzyl-Thiazole Subclass: A Promising Motif

Among the various classes of thiazole derivatives, those bearing a benzyl group at the 5-position have emerged as a subclass of special interest.[2] The benzyl group provides a critical structural element that can be readily modified, allowing for systematic exploration of structure-activity relationships. This substituent can influence the compound's lipophilicity, steric profile, and potential for specific interactions with target proteins. Recent studies have highlighted the significant antimicrobial and, most notably, anticancer activities of these compounds, making them a fertile ground for novel drug discovery efforts.[2][6]

Synthetic Strategies for 5-Benzyl-Thiazole Derivatives

The synthesis of the 5-benzyl-thiazole core and its subsequent derivatization are critical for exploring its medicinal potential. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Pathways

The most classic method for thiazole synthesis is the Hantzsch synthesis, which typically involves the condensation of an α-halocarbonyl compound with a thioamide. While versatile, modern synthetic efforts often employ more streamlined or multicomponent reactions to improve efficiency and yield.[3] For the 5-benzyl-thiazole scaffold, synthetic routes often focus on building upon a pre-formed 2-aminothiazole core, which serves as a versatile intermediate for further elaboration.

Exemplar Protocol: Synthesis of N-[5-(R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides

This protocol, adapted from the work of Horishny et al., provides a reliable method for synthesizing a series of 5-benzyl-thiazole derivatives with demonstrated anticancer activity.[2] The procedure is a multi-step process that showcases the derivatization of the 2-amino group.

Step 1: Synthesis of 2-chloro-N-[5-(R-benzyl)-thiazol-2-yl]-acetamides (Intermediate 1) This initial step involves the acylation of a 2-amino-5-benzyl-thiazole precursor. The chloroacetyl group is introduced as a reactive handle for subsequent cyclization reactions.

-

Reagents & Setup: To a solution of the appropriate 2-amino-5-(R-benzyl)-thiazole (0.05 mol) in a suitable solvent such as dry chloroform or dioxane (100 mL), add triethylamine (0.06 mol) to act as a base. Cool the mixture in an ice bath.

-

Reaction: Add chloroacetyl chloride (0.06 mol) dropwise to the cooled, stirring mixture. The base is crucial here to neutralize the HCl generated during the acylation, preventing protonation of the starting amine and driving the reaction to completion.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the mixture into cold water.

-

Purification: Collect the resulting precipitate by filtration, wash thoroughly with water to remove any water-soluble salts, and recrystallize from ethanol to yield the pure intermediate.

Step 2: Synthesis of N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides (Final Product) This step involves the reaction of the chloroacetamide intermediate with ethylenediamine to form the target imidazoline ring.

-

Reagents & Setup: Dissolve the intermediate chloroacetamide (0.01 mol) and ethylenediamine (0.05 mol) in 15 mL of dimethylformamide (DMF). DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution and cyclization, facilitating the reaction.

-

Reaction: Heat the reaction mixture to 50°C for 30 minutes.[2] This gentle heating provides sufficient energy for the intramolecular ring closure to form the stable 4,5-dihydro-1H-imidazole ring.[2]

-

Workup: After cooling, pour the reaction mixture into 100 mL of water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the final, purified product.[2]

Workflow Diagram

The following diagram illustrates the synthetic pathway described in the protocol.

Caption: Synthetic workflow for 5-benzyl-thiazole derivatives.

Anticancer Applications of 5-Benzyl-Thiazole Derivatives

Overview of Anticancer Potential

The 5-benzyl-thiazole scaffold has proven to be a promising framework for the development of novel anticancer agents.[2][6] Research has demonstrated that compounds from this class exhibit significant cytotoxic activity against various human cancer cell lines.[2] The National Cancer Institute (NCI) has screened several of these derivatives, indicating their potential for further development as therapeutic agents.[2]

Key Studies and Structure-Activity Relationships (SAR)

A key study by Horishny et al. investigated a series of N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides for their in vitro anticancer activity against a panel of 60 human tumor cell lines.[2] The results of this preliminary screen, conducted at a single 10µM dose, are summarized below.

| Compound ID | R-group on Benzyl Ring | Number of Cell Lines with Growth 0-75% |

| 3a | H | 17 |

| 3b | 4-CH₃ | 11 |

| 3c | 4-Cl | 22 |

| 3d | 4-Br | 15 |

| 3e | 4-F | 16 |

| (Data adapted from Horishny et al., 2020)[2] |

From this data, several SAR insights can be drawn:

-

Effect of Halogens: The introduction of a halogen at the para-position of the benzyl ring appears to be beneficial for activity. The chloro-substituted derivative (3c ) showed the broadest spectrum of activity, inhibiting the growth of 22 out of the 60 cell lines tested.[2]

-

Unsubstituted vs. Substituted: The unsubstituted compound (3a ) also showed considerable activity.

-

Electron-Donating Groups: The methyl-substituted derivative (3b ), which has a mild electron-donating group, displayed the narrowest spectrum of activity in this series.[2]

These findings suggest that electronegative or sterically appropriate substituents at the para-position of the benzyl ring can enhance the anticancer potential of this scaffold.

Putative Mechanisms of Action

While detailed mechanistic studies for this specific series are ongoing, related benzothiazole derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key cellular enzymes like carbonic anhydrase or various kinases.[7][8] Apoptosis, or programmed cell death, is a common pathway targeted by anticancer drugs.

The diagram below illustrates a conceptual pathway for apoptosis induction.

Caption: Conceptual pathway of apoptosis induction by a drug molecule.

Antimicrobial Properties of 5-Benzyl-Thiazole Derivatives

The Broad-Spectrum Potential

The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[9][10] Derivatives have shown efficacy against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria.[3][9] The 5-benzyl-thiazole subclass continues this trend, with reports of significant antimicrobial activity.[2] The presence of both sulfur and nitrogen atoms in the ring is thought to contribute to their ability to interact with microbial targets.[3]

SAR Insights from Thiazole Analogs

Extensive research on various thiazole and benzothiazole derivatives has provided valuable insights into the structural requirements for antimicrobial potency.

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro or halo substituents, on the aromatic portions of the molecule often enhances antibacterial and antifungal activity.[6][10] This is consistent with the anticancer data, suggesting a potential overlap in beneficial substitution patterns.

-

Lipophilicity: Modulating the lipophilicity of the molecule is crucial for ensuring it can penetrate bacterial cell walls or membranes. The benzyl group itself adds a significant lipophilic character, which can be fine-tuned with different substituents.

-

Specific Moieties: The addition of other heterocyclic rings or specific functional groups to the core thiazole structure can lead to compounds with potent and selective antimicrobial effects.[9]

Table of Antimicrobial Activity for Representative Thiazole Derivatives

To illustrate the antimicrobial potential of the broader thiazole class, the following table summarizes the activity of various derivatives against common pathogens.

| Thiazole Derivative Type | Pathogen | MIC (µg/mL) | Reference Context |

| 2,4-Disubstituted Thiazole | S. aureus | 3.125 | A derivative was found to be equipotent to chloramphenicol, possibly due to a 3-phenylthiazole-2(3H)-thione group.[11] |

| Trichloro Phenyl Thiazole | B. subtilis, E. coli | N/A | Showed considerable inhibitory effect against numerous Gram-positive and Gram-negative strains.[9] |

| 5-benzyliden-2-imino-thiazolidin-4-one | E. coli, B. cereus | 43.3-86.7 µM | Certain derivatives exhibited good activity against these strains.[12] |

| 2-Amino-thiazole derivative | S. aureus, H. influenza | N/A | Showed significant activity against these pathogens.[10] |

| (Note: This table provides representative data from the broader class of thiazole derivatives to indicate potential.) |

Conclusion and Future Perspectives

5-Benzyl-thiazole derivatives represent a highly valuable and synthetically accessible class of compounds in medicinal chemistry. The research highlighted in this guide demonstrates their significant potential as scaffolds for the development of novel anticancer and antimicrobial agents.[2] Structure-activity relationship studies have begun to elucidate the key structural features required for potent biological activity, particularly the influence of substituents on the benzyl ring.[2]

Future work in this area should be directed towards several key objectives:

-

Mechanistic Elucidation: In-depth biological studies are required to identify the specific molecular targets and mechanisms of action responsible for the observed anticancer and antimicrobial effects.

-

SAR Expansion: A broader range of substituents should be explored on both the benzyl and thiazole rings to further optimize potency and selectivity.

-

Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness and potential for in vivo efficacy.

The 5-benzyl-thiazole scaffold holds considerable promise. Through continued, rational drug design and thorough biological evaluation, these compounds could lead to the next generation of effective therapeutics for treating cancer and infectious diseases.

References

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Ugam Journal of Science and Technology.

- Horishny, V. Y., Drapak, I. V., Chaban, T. I., Ostapiuk, Y. V., & Matiychuk, V. S. (2020). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Indonesian Journal of Pharmacy, 31(3), 150-160.